molecular formula C10H11FO2 B116116 4-(2-Fluorophenyl)butanoic acid CAS No. 143654-62-0

4-(2-Fluorophenyl)butanoic acid

Cat. No.: B116116
CAS No.: 143654-62-0
M. Wt: 182.19 g/mol
InChI Key: BFPNQUKYBZXOSL-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)butanoic acid is an organic compound with the molecular formula C10H11FO2 It is a derivative of butanoic acid where a fluorophenyl group is attached to the fourth carbon of the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorophenyl)butanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-fluorobenzene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5F+CH3(CH2)COClAlCl3C6H4F(CH2)3COOHC_6H_5F + CH_3(CH_2)COCl \xrightarrow{AlCl_3} C_6H_4F(CH_2)_3COOH C6​H5​F+CH3​(CH2​)COClAlCl3​​C6​H4​F(CH2​)3​COOH

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions under controlled conditions to ensure high yield and purity. The reaction is followed by purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Fluorophenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: Formation of this compound derivatives.

    Reduction: Formation of 4-(2-Fluorophenyl)butanol or 4-(2-Fluorophenyl)butanal.

    Substitution: Formation of various substituted phenylbutanoic acids.

Scientific Research Applications

4-(2-Fluorophenyl)butanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s ability to interact with biological receptors, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-(4-Fluorophenyl)butanoic acid
  • 4-(2-Chlorophenyl)butanoic acid
  • 4-(2-Bromophenyl)butanoic acid

Comparison: 4-(2-Fluorophenyl)butanoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to other halogenated analogs.

Properties

IUPAC Name

4-(2-fluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6H,3,5,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPNQUKYBZXOSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20573266
Record name 4-(2-Fluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143654-62-0
Record name 2-Fluorobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143654-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Fluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dimethyl 2-[2-(2-fluorophenyl)ethyl]malonate, sodium hydroxide (22.7 g), ethanol (150 ml) and water (100 ml) were heated under reflux for 1.5 hr. The reaction mixture was concentrated under reduced pressure, and the residue was acidified with hydrochloric acid, and extracted with chloroform. The extract was washed with water and saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure to give 4-(2-fluorophenyl)butanoic acid.
Name
Dimethyl 2-[2-(2-fluorophenyl)ethyl]malonate
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22.7 g
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150 mL
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100 mL
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Reaction Step One

Synthesis routes and methods II

Procedure details

15.4 gm of the compound prepared in (5) above was added to a mixture of 400 ml of 5% aqueous solution of sodium hydroxide and 400 ml of diethylene glycol monoethyl ether. The mixture was heated under reflux for 3.5-hours, cooled to room temperature, and washed with ether. After the addition of concentrated hydrochloric acid to acidify, the water layer was extracted twice with 500 ml of ethyl acetate. The extract was washed with water and saturated brine in this order, and dried over anhydrous sodium sulfate. The solvent was evaporated to obtain 15.9 gm of the title compound.
[Compound]
Name
compound
Quantity
15.4 g
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reactant
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Name
aqueous solution
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400 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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